molecular formula C20H19F3N2O2 B2887585 (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one CAS No. 338393-36-5

(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one

Cat. No.: B2887585
CAS No.: 338393-36-5
M. Wt: 376.379
InChI Key: NKVBNQFLXFFBAU-FSALDASDSA-N
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Description

The compound (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one is a synthetic organic molecule characterized by its unique structural features, including a trifluoromethyl group, a dimethylamino group, and a phenoxyanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Hexadienone Backbone: The hexadienone backbone can be synthesized through a series of aldol condensations and subsequent dehydration reactions. For instance, starting from a suitable aldehyde and ketone, the hexadienone structure can be formed under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Coupling with Phenoxyaniline: The final step involves coupling the hexadienone intermediate with 2-phenoxyaniline under conditions that promote the formation of the desired anilino linkage, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism by which (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity, while the dimethylamino group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylamino)-3,5-hexadien-2-one: Similar structure but with a phenylamino group instead of a phenoxyanilino group.

    (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-methoxyanilino)-3,5-hexadien-2-one: Similar structure but with a methoxyanilino group.

Uniqueness

The presence of the phenoxyanilino group in (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one distinguishes it from other similar compounds. This group can impart unique electronic and steric properties, potentially leading to different reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)hexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-25(2)13-12-15(14-19(26)20(21,22)23)24-17-10-6-7-11-18(17)27-16-8-4-3-5-9-16/h3-14,24H,1-2H3/b13-12-,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVBNQFLXFFBAU-FSALDASDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=C/C(=O)C(F)(F)F)\NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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